3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate
Overview
Description
3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate: is a chemical compound with the molecular formula C8H15N3·H2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine hydrate are currently unknown
Mode of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole amines .
Scientific Research Applications
Chemistry: In organic synthesis, 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development .
Industry: In the agrochemical industry, this compound can be used as an intermediate in the synthesis of pesticides and herbicides. Its derivatives may possess insecticidal or herbicidal properties .
Comparison with Similar Compounds
- 3,4-diethyl-1-methyl-1H-pyrazol-5-amine
- 3,5-dimethyl-1H-pyrazol-4-amine
- 1-methyl-3,5-diphenyl-1H-pyrazole
Uniqueness: 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both ethyl and methyl groups at positions 3 and 4, respectively, along with an amine group at position 5, distinguishes it from other pyrazole derivatives. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4,5-diethyl-2-methylpyrazol-3-amine;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.H2O/c1-4-6-7(5-2)10-11(3)8(6)9;/h4-5,9H2,1-3H3;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYHDGQTHKWQGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1CC)C)N.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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